![molecular formula C16H13ClF3NO2 B5757579 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been extensively studied for its potential applications in scientific research due to its unique pharmacological properties.
作用机制
The exact mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, and as an antagonist at the dopamine D2 receptor. This compound has been shown to increase serotonin and dopamine release in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. This compound has also been found to produce behavioral effects, such as changes in locomotor activity, anxiety-like behavior, and aggression.
实验室实验的优点和局限性
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it can be obtained in high yield and purity. This compound also has a unique pharmacological profile, which makes it a useful tool for studying the serotonin and dopamine systems. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low selectivity for the serotonin and dopamine receptors, which may limit its usefulness in certain studies. Additionally, this compound has been found to produce a range of behavioral effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective compounds that target the serotonin and dopamine receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound in combination with other compounds may provide insights into the complex interactions between the serotonin and dopamine systems. Overall, this compound has the potential to be a valuable tool for understanding the neurobiology of mood, appetite, and reward, and for developing new treatments for psychiatric disorders.
合成方法
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with 4-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound. The synthesis method for this compound is well-established, and the compound can be obtained in high yield and purity.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been found to have activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-11-4-7-14(17)13(9-11)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKBLQHUSFWPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
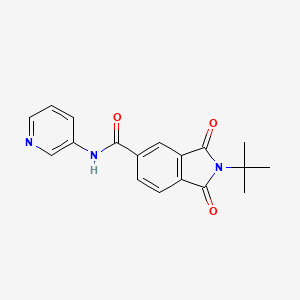
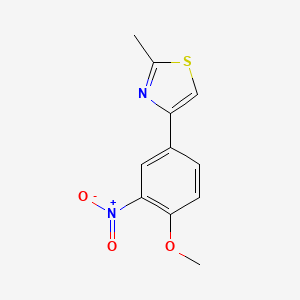
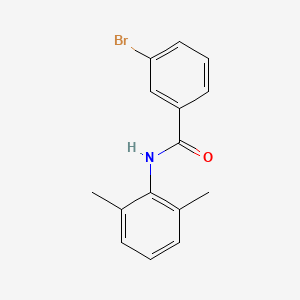
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)

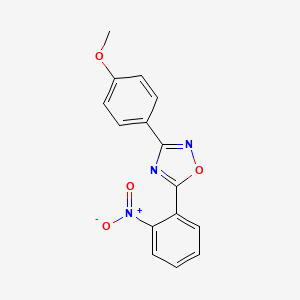
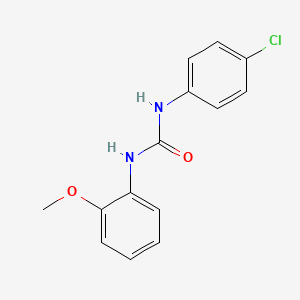
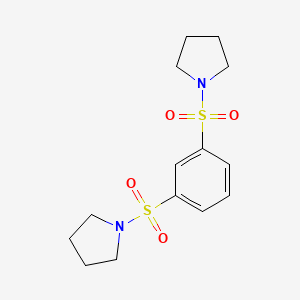
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
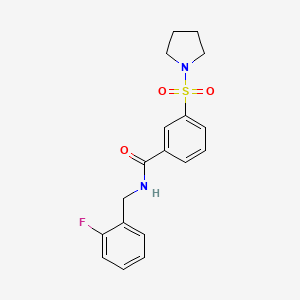
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
